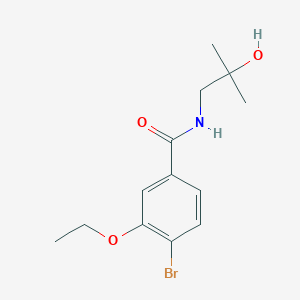

4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide

Description

4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide is a benzamide derivative characterized by a bromo substituent at the 4-position, an ethoxy group at the 3-position of the aromatic ring, and an N-(2-hydroxy-2-methylpropyl)amide side chain. This compound is synthesized via amide coupling between a brominated ethoxybenzoic acid derivative and 1-amino-2-methylpropan-2-ol, a method analogous to the preparation of structurally related benzamides described in patent literature .

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(16)15-8-13(2,3)17/h5-7,17H,4,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYUELAKQWFCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NCC(C)(C)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-ethoxy-4-bromobenzoic acid or derivatives are commonly used as the aromatic core.

- 2-hydroxy-2-methylpropylamine serves as the amine component for amide formation.

- Intermediate esters or acid chlorides of the benzoic acid derivative are often prepared to facilitate amide coupling.

Synthetic Route Summary

Detailed Reaction Conditions and Mechanistic Insights

Etherification of Hydroxybenzoic Acid Derivative

- The phenolic hydroxyl group at the 3-position is alkylated with ethyl bromide or ethyl iodide.

- Potassium carbonate acts as a base to deprotonate the phenol, enhancing nucleophilicity.

- Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the charged intermediate and increase reaction rate.

- Reaction temperature is maintained at approximately 70°C for 4 hours to optimize yield.

Bromination

- Bromination is performed using aqueous hydrobromic acid and hydrogen peroxide at low temperature (0°C) to selectively brominate the 4-position.

- This method avoids over-bromination and side reactions.

- The reaction proceeds via electrophilic aromatic substitution, where the bromonium ion is generated in situ.

Acid Chloride Formation

- The carboxylic acid group is converted to the more reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride.

- The reaction is typically performed under reflux with an inert atmosphere to prevent moisture interference.

- This activation step is crucial for efficient amide bond formation.

Amide Bond Formation

- The acid chloride is reacted with 2-hydroxy-2-methylpropylamine.

- Triethylamine or similar organic base is added to neutralize the HCl formed.

- The reaction is performed in dichloromethane (DCM) or tetrahydrofuran (THF) at 0-25°C to control reaction rate and minimize side reactions.

- Stirring overnight may be employed to ensure complete conversion.

Purification

- The crude product is purified by recrystallization from ethyl acetate or by washing with aqueous sodium carbonate to remove acidic impurities.

- Recrystallization yields a high purity compound suitable for further applications or characterization.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose | Yield (%) | Key Considerations |

|---|---|---|---|---|

| 1. Etherification | Ethyl halide, K2CO3, DMF, 70°C, 4 hrs | Introduce ethoxy group | 70-80 | Use polar aprotic solvent |

| 2. Bromination | HBr (40%), H2O2 (30%), 0°C | Introduce bromine at 4-position | 75-85 | Low temperature to avoid side reactions |

| 3. Acid chloride formation | Thionyl chloride or oxalyl chloride, reflux | Activate carboxylic acid | 85-90 | Anhydrous conditions required |

| 4. Amide formation | 2-hydroxy-2-methylpropylamine, base, DCM/THF, 0-25°C | Form amide bond | 75-85 | Base neutralizes HCl byproduct |

| 5. Purification | Recrystallization from ethyl acetate | Remove impurities | High purity | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkane.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkanes or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

4-Bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for versatile modifications that can lead to novel compounds with desired properties.

Biology

Research into the biological activity of this compound has revealed potential antimicrobial and antioxidant properties . Studies suggest that it may interact with various molecular targets, influencing enzyme and receptor activities, which can be crucial for developing new therapeutic agents.

Medicine

The compound is being explored for its potential therapeutic effects , particularly:

- Anti-inflammatory Activity: Preliminary studies indicate that it may help reduce inflammation markers.

- Anticancer Properties: Similar benzamide derivatives have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation, potentially leading to reduced tumor growth .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes , particularly in formulations requiring specific chemical interactions or stability under various conditions.

Case Studies

-

Antidepressant Activity Study:

A study demonstrated that compounds similar to this compound can act as serotonin reuptake inhibitors (SRIs), suggesting potential use in treating depression. -

Anticancer Research:

In vitro studies indicated that benzamide derivatives could inhibit CDK activity, leading to decreased cell proliferation in cancer models .

Mechanism of Action

The mechanism of action of 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the bromine atom and hydroxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Differences : Lacks bromo and ethoxy groups; features a 3-methylbenzoyl core.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, mirroring the target compound’s amine coupling step.

- Functional Properties : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization. In contrast, the bromo substituent in 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide may instead promote electrophilic substitution or act as a leaving group in cross-coupling reactions.

- Characterization : X-ray crystallography (using SHELX software ) confirmed its planar amide linkage, a feature likely shared with the target compound.

4-Acetamido-3-(benzyloxy)-N-(3-hydroxypropyl)benzamide (Compound 9, )

- Structural Differences : Acetamido and benzyloxy substituents replace bromo and ethoxy groups; the hydroxypropyl side chain is shorter.

- Biological Relevance: Similar benzamide derivatives (e.g., 2-hexanoylamino-1-(4-carboxyphenyl)benzamide) exhibit histone acetyltransferase (HAT) inhibitory activity, with inhibitory rates ranging from 61% to 79% at 100 μM . The target compound’s bromo and ethoxy groups may alter binding affinity compared to carboxyphenyl or acylated analogs.

4-Bromo-N-(2-nitrophenyl)benzamide ()

- Structural Differences : Features a nitro group on the aniline moiety instead of the hydroxy-2-methylpropyl group.

- Crystallography : Structural parameters (e.g., bond lengths and angles) align with related brominated benzamides, suggesting similar conformational stability .

Fluorinated Benzamide Derivatives ()

- Example : 5-Fluoro-N-(2-hydroxy-2-methylpropyl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}benzamide .

- Key Differences: Fluorine and trifluoromethyl groups enhance lipophilicity and metabolic stability.

Data Table: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

- Synthetic Flexibility : The hydroxy-2-methylpropyl side chain is a recurring motif in bioactive benzamides, synthesized efficiently via amine coupling .

- Substituent Effects : Bromo groups enhance electrophilic reactivity, while ethoxy groups improve solubility. Nitro or trifluoromethyl groups prioritize electronic or stability effects over reactivity .

- Biological Activity: Long acyl chains in benzamides (e.g., tetradecanoylamino analogs) correlate with higher HAT inhibition (~79%), suggesting that the target compound’s bromo-ethoxy motif may require optimization for similar efficacy .

Biological Activity

The compound 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide is a member of the benzamide class, known for its diverse biological activities, including potential therapeutic effects in various medical applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 300.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain, similar to other benzamide derivatives.

Pharmacological Studies

In vitro and in vivo studies have demonstrated the following activities:

- Antidepressant Activity : Research indicates that compounds with similar structures can act as serotonin reuptake inhibitors (SRIs), potentially alleviating symptoms of depression .

- Anticancer Properties : Some benzamide derivatives have been recognized for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced tumor growth .

Case Studies

- Study on Antidepressant Effects :

- Cancer Research :

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparison with other related compounds is useful.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-ethoxy-N-(2-hydroxy-2-methylpropyl)benzamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., brominated benzoic acid derivatives and hydroxy-alkyl amines). Use computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states . Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via HPLC or NMR spectroscopy to identify bottlenecks. For yield improvement, consider kinetic studies to isolate rate-limiting steps and apply techniques like microwave-assisted synthesis for accelerated kinetics .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- Purity : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; HPLC with UV/Vis detection for quantification.

- Structural Integrity : 2D NMR (e.g., H-C HSQC, COSY) to resolve substituent positions and hydrogen bonding (e.g., hydroxyl group interactions). FT-IR spectroscopy to confirm amide and ether functional groups. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What stability considerations are critical for storing this compound, and how can degradation pathways be monitored?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS to detect hydrolysis products (e.g., cleavage of the ethoxy group or amide bond). For photostability, expose samples to UV light (ICH Q1B) and track degradation via spectrophotometry. Store in amber vials under inert gas (N) at -20°C to mitigate oxidative and hydrolytic degradation .

Advanced Research Questions

Q. How can the electronic effects of the bromo and ethoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites (e.g., para vs. meta positions relative to bromine). Validate predictions experimentally using kinetic isotopic labeling or substituent-swapping studies. Compare activation barriers for reactions with nucleophiles (e.g., amines, thiols) under varying pH conditions .

Q. What computational strategies can predict the interaction mechanisms between this compound and biological targets, and how should these models be validated experimentally?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against enzyme targets (e.g., bacterial PPTases) . Apply molecular dynamics (MD) simulations to assess binding stability over time. Validate with surface plasmon resonance (SPR) for binding affinity measurements and enzyme inhibition assays (e.g., IC determination). Cross-reference with mutagenesis studies to identify critical binding residues .

Q. How can contradictory data in solubility or bioactivity studies of this compound be systematically resolved?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity in solubility assays or cell line variability in bioactivity studies). Use multivariate regression to isolate significant factors. Replicate experiments under standardized conditions (e.g., OECD guidelines for solubility). For bioactivity, employ orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What advanced spectroscopic or chromatographic techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Use gas chromatography-mass spectrometry (GC-MS) for volatile byproducts. For metal traces, apply inductively coupled plasma mass spectrometry (ICP-MS). Validate methods per ICH Q2(R1) guidelines .

Methodological Tools and Frameworks

- Data Analysis : Leverage AI-driven platforms (e.g., COMSOL Multiphysics) for predictive modeling of reaction kinetics and phase behavior .

- Experimental Design : Adopt ICReDD’s feedback loop framework, integrating computational predictions with high-throughput experimentation to refine synthetic pathways .

- Contradiction Resolution : Apply triangulation methodologies, combining theoretical, experimental, and computational data to address inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.